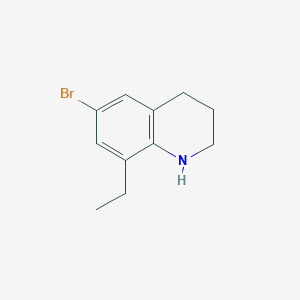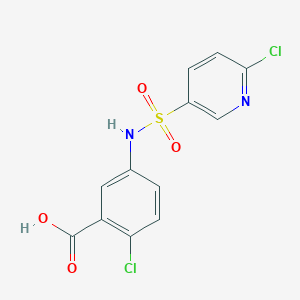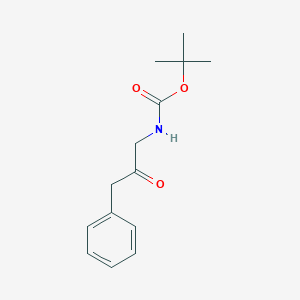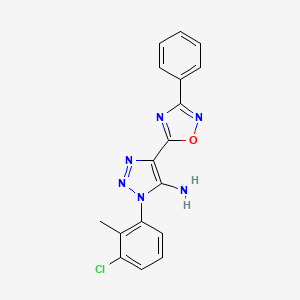![molecular formula C19H13N3O5 B2356120 N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 2034589-19-8](/img/structure/B2356120.png)
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide” is a complex organic molecule. It contains a pyrrolo[3,4-b]pyridine core, which is a nitrogen-containing heterocyclic compound .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolo[3,4-b]pyridine core, which is a biologically active scaffold that contains a pyrrole and a pyrazine ring . The molecule contains a total of 35 atoms; 12 Hydrogen atoms, 16 Carbon atoms, 3 Nitrogen atoms, 3 Oxygen atoms, and 1 Fluorine atom .Scientific Research Applications
Synthesis and Properties
Researchers have synthesized a variety of compounds related to N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide, focusing on their unique properties and potential applications. For instance, Nechifor (2009) developed novel poly(coumarin-amide)s using a direct polycondensation reaction, which resulted in polymers with good thermal properties and demonstrated film-forming capability, suggesting potential applications in materials science (Nechifor, 2009). Vetyugova et al. (2018) explored reactions leading to triazine and dione derivatives, indicating the potential for diverse chemical applications (Vetyugova et al., 2018).
Application in Heterocyclic Chemistry and Material Science
The versatility of these compounds extends to heterocyclic chemistry and material science, with studies demonstrating their use in synthesizing new molecular structures and exploring their properties. Vodolazhenko et al. (2012) developed a novel synthesis method for chromene-3-carboxamide derivatives, showcasing the potential for generating a wide range of biologically active compounds (Vodolazhenko et al., 2012). Kornev, Tishin, and Sosnovskikh (2019) further expanded on this by synthesizing chromeno[4,3-b]pyridine-3-carbonitriles, indicating the broad applicability of these compounds in creating new chemical entities with potential utility across various scientific fields (Kornev, Tishin, & Sosnovskikh, 2019).
Photophysical Properties and Sensing Applications
The photophysical properties of related compounds have been a subject of interest for their potential applications in sensing and materials science. Peng (2010) synthesized fluorescent coumarin-based probes for the selective detection of copper ions, demonstrating the utility of these compounds in environmental monitoring and analytical chemistry (Peng, 2010).
Safety and Hazards
properties
IUPAC Name |
N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O5/c23-13-10-15(27-14-6-2-1-4-11(13)14)17(24)21-8-9-22-18(25)12-5-3-7-20-16(12)19(22)26/h1-7,10H,8-9H2,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPQHQCLMVYQDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCCN3C(=O)C4=C(C3=O)N=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2356037.png)


![3,5-Dibromo-4-[(2-fluorobenzyl)oxy]benzoic acid](/img/structure/B2356040.png)
![2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-1,3-benzothiazole hydrochloride](/img/no-structure.png)

![5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(m-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2356049.png)


![5-[3-(Dimethylcarbamoyl)phenyl]-2-methoxybenzenesulfonyl chloride](/img/structure/B2356055.png)


